molecular formula C10H10N4OS B12556497 Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- CAS No. 144870-66-6

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-

Cat. No.: B12556497
CAS No.: 144870-66-6
M. Wt: 234.28 g/mol
InChI Key: GBUWOXUWWMIRBA-UHFFFAOYSA-N
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Description

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methoxyphenyl group, and a hydrazono group attached to an ethanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- typically involves the reaction of 4-methoxyphenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used to introduce new substituents at the hydrazono group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The cyano and hydrazono groups are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide
  • 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide

Uniqueness

Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

144870-66-6

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

2-amino-N-(4-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C10H10N4OS/c1-15-8-4-2-7(3-5-8)13-14-9(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16)

InChI Key

GBUWOXUWWMIRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=S)N

Origin of Product

United States

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